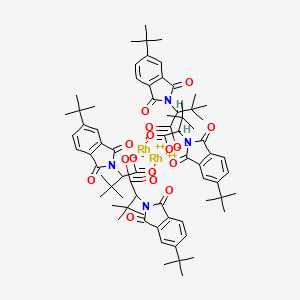
5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile is a chemical compound characterized by its bromine and cyano functional groups It is a derivative of oxazole, a five-membered heterocyclic aromatic organic compound containing both oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile typically involves the reaction of 3,5-dibromoaniline with suitable reagents under controlled conditions. One common method is the cyclization of 3,5-dibromoaniline with cyanohydrin and subsequent oxidation.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the use of catalysts to facilitate the reaction and purification steps to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines derived from the cyano group.
Substitution: Compounds with different substituents replacing the bromine atoms.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to bind to enzymes or receptors, leading to biological effects. The cyano group plays a crucial role in its binding affinity and specificity.
相似化合物的比较
3,5-Dibromoaniline
1,2-Oxazole derivatives
Cyano-containing heterocycles
Uniqueness: 5-(3,5-Dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C10H5Br2N3O2 |
|---|---|
分子量 |
358.97 g/mol |
IUPAC 名称 |
5-(3,5-dibromoanilino)-3-oxo-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C10H5Br2N3O2/c11-5-1-6(12)3-7(2-5)14-10-8(4-13)9(16)15-17-10/h1-3,14H,(H,15,16) |
InChI 键 |
JTQXYXHRSXAIRY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Br)Br)NC2=C(C(=O)NO2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


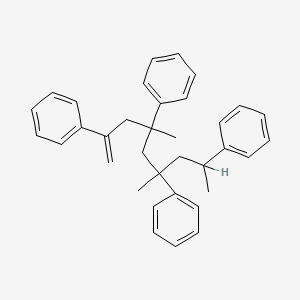
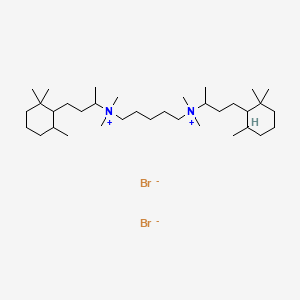
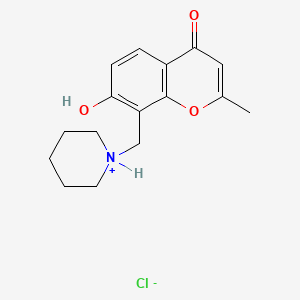
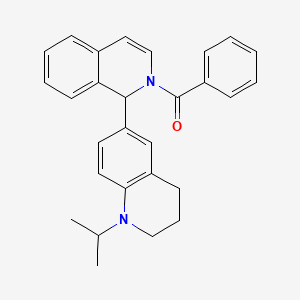
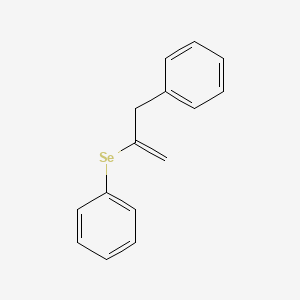
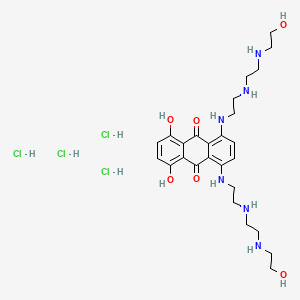

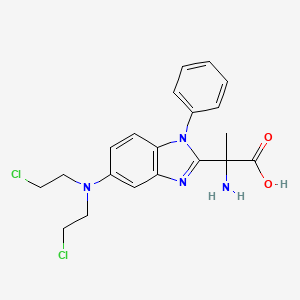
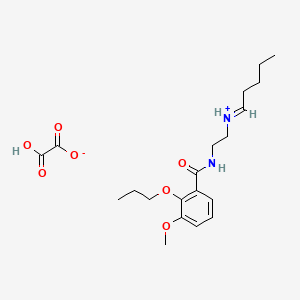
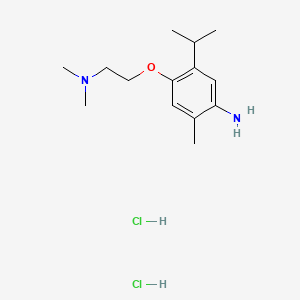
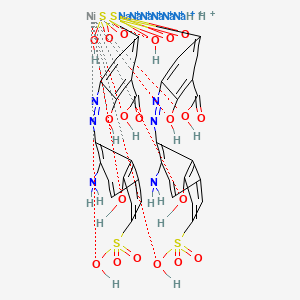
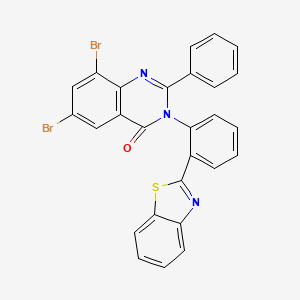
![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)
